molecular formula C12H7NO3 B14415303 1-Acenaphthenone, 6-nitro- CAS No. 81851-71-0

1-Acenaphthenone, 6-nitro-

Katalognummer: B14415303
CAS-Nummer: 81851-71-0
Molekulargewicht: 213.19 g/mol
InChI-Schlüssel: OCYVPHYKZJQYDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acenaphthenone, 6-nitro- is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group at the 6th position of the acenaphthenone structure. It is a yellow crystalline solid and is primarily used in organic synthesis and research.

Vorbereitungsmethoden

1-Acenaphthenone, 6-nitro- can be synthesized through various methods. One common synthetic route involves the nitration of 1-acenaphthenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the oxidation of acenaphthene followed by nitration .

Analyse Chemischer Reaktionen

1-Acenaphthenone, 6-nitro- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acenaphthenequinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 1-acenaphthenone, 6-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular structures .

Vergleich Mit ähnlichen Verbindungen

1-Acenaphthenone, 6-nitro- can be compared with other nitro-substituted acenaphthene derivatives, such as:

Eigenschaften

CAS-Nummer

81851-71-0

Molekularformel

C12H7NO3

Molekulargewicht

213.19 g/mol

IUPAC-Name

6-nitro-2H-acenaphthylen-1-one

InChI

InChI=1S/C12H7NO3/c14-11-6-7-2-1-3-8-10(13(15)16)5-4-9(11)12(7)8/h1-5H,6H2

InChI-Schlüssel

OCYVPHYKZJQYDB-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C3C(=CC=C2)C(=CC=C3C1=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.